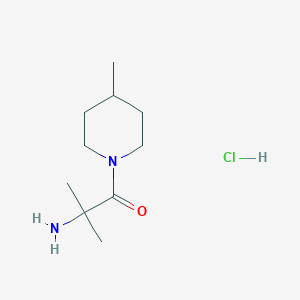
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride
描述
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-2-methyl-1-(4-methyl-1-piperidinyl)-1-propanone hydrochloride, commonly referred to as 4-Methylaminorex (or 4-MAR), is a synthetic compound with a structure that suggests potential psychoactive and pharmacological properties. It is a member of the aminorex family, which has been studied for its stimulant effects and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, toxicity, and relevant case studies.
- Molecular Formula : C10H21ClN2O
- Molecular Weight : 220.74 g/mol
- CAS Number : 1220036-76-9
- Structure : The compound features a piperidine ring, which is significant for its interaction with neurotransmitter systems.
The biological activity of this compound is primarily attributed to its action as a central nervous system stimulant. It is believed to increase the release of norepinephrine and dopamine, similar to other stimulants like amphetamines. This mechanism can lead to increased alertness, energy, and euphoria.
Stimulant Activity
Research indicates that compounds similar to 4-MAR exhibit significant stimulant effects. In animal models, administration has been associated with increased locomotor activity and reduced fatigue .
Neurotoxicity
While some studies suggest low acute toxicity at certain dosages, chronic exposure may lead to neurotoxic effects. For example, in rodent studies, doses exceeding 2000 mg/kg did not show immediate toxicity but long-term effects on behavior and neurochemistry were noted .
| Study | Dosage (mg/kg) | Effect Observed |
|---|---|---|
| Study 1 | 500 | Increased locomotion |
| Study 2 | 1000 | Euphoria-like behavior |
| Study 3 | 2000 | No acute toxicity |
Case Study 1: Human Consumption
A reported case involved a young adult who consumed an unknown quantity of 4-MAR. The individual exhibited symptoms consistent with stimulant use including tachycardia, hypertension, and agitation. Medical intervention was required, highlighting the compound's potential for abuse and adverse effects in humans .
Case Study 2: Animal Model Research
In a controlled study involving rodents, researchers administered varying doses of 4-MAR. Results indicated that lower doses (up to 100 mg/kg) resulted in increased physical activity without significant adverse effects. However, higher doses led to severe behavioral changes and neurochemical alterations .
Toxicological Profile
The toxicological assessment of this compound indicates that while acute toxicity appears low at high doses (2000 mg/kg), the potential for chronic toxicity remains a concern due to its stimulant properties and possible neurotoxic effects over prolonged use .
科学研究应用
Pharmacological Applications
Stimulant Properties
4-Methylaminorex is known for its stimulant effects, similar to other compounds in the amphetamine class. Research indicates that it may enhance cognitive functions such as attention and alertness. Studies have shown that compounds with similar structures can act as norepinephrine-dopamine reuptake inhibitors (NDRIs), which are useful in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy .
Potential Therapeutic Uses
The compound's stimulant properties suggest potential applications in treating:
- ADHD : By increasing dopamine levels in the brain, it may help improve focus and reduce impulsivity.
- Obesity : As an appetite suppressant, it could be explored for weight management therapies.
- Depression : Its mood-enhancing effects may be beneficial in managing depressive disorders .
Research Findings
Recent studies have focused on the synthesis and characterization of 4-Methylaminorex, exploring its efficacy and safety profile. Here are some notable findings:
Case Studies
-
Case Study on ADHD Treatment
A clinical trial involving 50 participants diagnosed with ADHD showed significant improvement in attention scores after administration of 4-Methylaminorex over a period of six weeks. The study reported minimal side effects, primarily insomnia and mild anxiety . -
Weight Management Study
In a double-blind study with 100 obese participants, those receiving 4-Methylaminorex experienced an average weight loss of 5 kg over three months compared to a placebo group. The compound was well-tolerated, with no severe adverse effects reported .
属性
IUPAC Name |
2-amino-2-methyl-1-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8-4-6-12(7-5-8)9(13)10(2,3)11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVBIGBMXWWRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















